molecular formula C4H7NO5 B14679596 Peroxide, nitro 1-oxobutyl CAS No. 27746-48-1

Peroxide, nitro 1-oxobutyl

Cat. No.: B14679596
CAS No.: 27746-48-1
M. Wt: 149.10 g/mol
InChI Key: HZUMMZVMNQSPFF-UHFFFAOYSA-N
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Description

Peroxide, nitro 1-oxobutyl (C4H7NO5) is a specialized organic peroxide compound with potential applications in chemical synthesis and research. Organic peroxides are a class of compounds characterized by an unstable peroxyl (-O-O-) group, which makes them highly reactive and effective as free radical initiators . They are pivotal in various domains, including as initiators for polymerization reactions and as potent oxidizing agents in organic synthesis . The presence of both nitro and oxobutyl functional groups in its structure suggests potential for unique reactivity patterns. Organic peroxides must be handled with extreme care due to their thermal instability and sensitivity to shock, which can lead to rapid decomposition and hazardous conditions . This product is intended for laboratory research purposes only and is not suitable for personal, pharmaceutical, or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct thorough risk assessments prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27746-48-1

Molecular Formula

C4H7NO5

Molecular Weight

149.10 g/mol

IUPAC Name

nitro butaneperoxoate

InChI

InChI=1S/C4H7NO5/c1-2-3-4(6)9-10-5(7)8/h2-3H2,1H3

InChI Key

HZUMMZVMNQSPFF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OO[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategies for Peroxide, Nitro 1 Oxobutyl

Advanced Chemical Synthesis Pathways

Modern organic synthesis provides a versatile toolkit for constructing complex molecules. For a target like Peroxide, nitro 1-oxobutyl, pathways can be broadly categorized by the nature of the bond-forming or bond-breaking events that are central to the synthetic route.

Homolytic cleavage, the symmetrical breaking of a covalent bond to produce two radicals, is a cornerstone of many peroxide syntheses. nih.gov These routes often involve the generation of a reactive radical species that can be trapped by a suitable partner. For this compound, a plausible pathway involves the generation of a butyryl radical or a nitroxide radical.

The thermal or photochemical decomposition of a precursor like benzoyl peroxide can initiate radical chains. rsc.org A strategy could involve the reaction of a compound with a weakly bonded hydrogen atom with an alkyl peroxide, leading to molecule-induced homolytic dissociation. nih.gov For instance, the decomposition of di-tert-butyl peroxide (DTBP) above 100°C is a common method for initiating radical reactions. organic-chemistry.org A possible route could involve the homolytic cleavage of a suitable peroxide initiator to generate radicals that abstract a hydrogen from a nitrobutane derivative, which then reacts with a source of the peroxycarboxyl group. The combination of a frustrated Lewis pair with a peroxide can also induce homolytic cleavage via a single electron transfer (SET) mechanism. rsc.org

Table 1: Illustrative Conditions for Homolytic Cleavage-Based Syntheses

Parameter Condition Rationale
Initiator Di-tert-butyl peroxide (DTBP), Azobisisobutyronitrile (AIBN) Provides a source of radicals upon thermal or photochemical decomposition to initiate the desired reaction cascade. organic-chemistry.orggoogle.com
Precursors 1-Nitrobutane, Butyraldehyde Serve as sources for the nitro-alkyl and acyl fragments of the target molecule.
Solvent Toluene, Acetonitrile (B52724) Relatively inert solvents that can facilitate the reaction while minimizing unwanted side reactions.

| Temperature | 80-120 °C | Sufficient to induce thermal homolysis of common radical initiators like DTBP. organic-chemistry.org |

Heterolytic cleavage involves the asymmetrical breaking of a bond, resulting in the formation of a cation and an anion. These pathways are fundamental in many substitution and addition reactions used for peroxide synthesis. surrey.ac.uk The synthesis of this compound via a heterolytic route would likely involve the nucleophilic attack of a peroxy species on an electrophilic nitro-functionalized substrate, or vice versa.

One established approach involves the acid-catalyzed reaction of hydroperoxides with suitable electrophiles. surrey.ac.uk For instance, a peroxy acid could react with a nitro-substituted alcohol under acidic conditions. Alternatively, the reaction could involve a nucleophilic peroxide anion attacking a nitro-containing molecule with a suitable leaving group. The presence of protons can be a critical factor in facilitating the heterolytic cleavage of the peroxide O-O bond in certain precursors. nih.gov The ease of heterolysis is influenced by the polarization of the O-O bond and the stability of the resulting charged intermediates. surrey.ac.uknih.gov

Table 2: Key Factors in Heterolytic Cleavage-Based Syntheses

Factor Description Relevance to Synthesis
Catalyst Mineral Acids (e.g., H₂SO₄), Lewis Acids Promotes the formation of electrophilic intermediates and facilitates the cleavage of O-O or C-O bonds. surrey.ac.uk
Nucleophile Hydroperoxides (e.g., tert-Butyl hydroperoxide), Peroxy acids The peroxy-containing species that attacks the electrophilic center.
Leaving Group Halides, Tosylates A group that departs from the electrophilic substrate upon nucleophilic attack.

| Solvent Polarity | Polar solvents (e.g., Dichloromethane, Acetonitrile) | Can stabilize charged intermediates and transition states common in heterolytic reactions. |

Transition metal catalysis offers powerful and selective methods for forming new bonds. While direct catalytic synthesis of a nitro-peroxide is specific, related transformations suggest feasibility. For example, rhodium and palladium complexes are effective in the N-alkylation and N-heterocyclization of nitroarenes. capes.gov.br Furthermore, the oxidation of anilines to nitroarenes can be achieved using catalysts based on rhodium, iron, and manganese in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). mdpi.com

A potential strategy for this compound could involve the transition metal-catalyzed coupling of a nitro-containing precursor with a peroxide source. For instance, copper(I) salts have been used to catalyze reactions involving radical intermediates in the presence of DTBP. organic-chemistry.org A tungsten-based catalyst system, used with hydrogen peroxide, has been developed for the oxidation of aniline (B41778) compounds to nitrobenzene (B124822) compounds, demonstrating the compatibility of metals with both nitro groups and peroxide oxidants under controlled pH conditions. google.com

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and various transformations, including peroxidation. nih.gov Chiral organocatalysts have been successfully employed in the enantioselective peroxidation of α,β-unsaturated aldehydes and ketones using hydroperoxides. organic-chemistry.org A plausible organocatalytic route to this compound could involve the activation of a nitro-aldehyde or a related substrate by a chiral amine catalyst to form a reactive enamine intermediate, which would then be attacked by a hydroperoxide. Hydrogen-bond donor organocatalysts have also been reported for the synthesis of α-peroxyesters. nih.govacs.orgacs.org

Biocatalysis offers a green and highly selective alternative for chemical synthesis. wordpress.com While specific enzymes for this transformation are not established, the principle of using enzymes for oxidation is well-known. Peroxidases, for example, are enzymes that catalyze oxidation reactions using hydrogen peroxide. researchgate.netua.es A chemoenzymatic approach could be envisioned where an enzyme facilitates the selective peroxidation of a nitro-functionalized substrate. Lipases, known for their promiscuity, can catalyze perhydrolysis to generate peracids, which could be key intermediates. ua.es

Table 3: Comparison of Catalytic Approaches

Catalysis Type Typical Catalyst Advantages Potential Application for this compound
Transition Metal Rh, Pd, Cu, W complexes capes.gov.brmdpi.comgoogle.com High efficiency, control over reactivity, diverse transformations. Catalytic coupling of a nitro-alkane/aldehyde with a peroxy acid or hydroperoxide.
Organocatalysis Chiral amines, H-bond donors organic-chemistry.orgnih.gov Metal-free, often milder conditions, potential for high enantioselectivity. Asymmetric synthesis via activation of a nitro-carbonyl compound.

| Biocatalysis | Peroxidases, Lipases wordpress.comresearchgate.netua.es | High selectivity (regio-, stereo-), environmentally benign (uses water, mild conditions). | Selective enzymatic peroxidation of a functionalized nitro-butane derivative. |

Innovations in Flow Chemistry for this compound Synthesis

The synthesis of organic peroxides is often hazardous due to their thermal instability and potential for explosive decomposition. thieme-connect.comresearchgate.net Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages in safety, efficiency, and scalability for such hazardous reactions. mt.comrsc.orgchemanager-online.com

The key benefit of continuous flow technology is the small reaction volume at any given moment, which dramatically improves heat transfer and minimizes the risk of thermal runaway. thieme-connect.comamt.uk This allows for the use of reaction conditions, such as higher temperatures or concentrations, that would be unsafe in traditional batch reactors. chemanager-online.com An online continuous flow process for preparing organic peroxides from hydrogen peroxide has been patented, highlighting the industrial interest in this technology for improving safety and efficiency. patsnap.com

The design of a continuous flow reactor is critical for optimizing the synthesis of a sensitive compound like this compound. Common designs include plug flow reactors (PFRs), often made of coiled tubing, and continuous stirred-tank reactors (CSTRs). amt.uk

For peroxide synthesis, PFRs are often preferred as they offer excellent heat and mass transfer, precise control over residence time, and a narrow residence time distribution. researchgate.net The reactor material must be non-reactive, and the geometry, such as using static mixers, can be optimized to ensure efficient mixing of reagents. kit.edu Dynochem modeling can be used to simulate and optimize variables like tube length, temperature, and residence time to maximize product yield and process safety. mt.com The ability to integrate reaction, workup, and analysis steps into a single, automated flow system further enhances safety and efficiency. rsc.orgamarequip.com

Table 4: Reactor Design Considerations for Flow Synthesis

Parameter Design Choice / Optimization Benefit for Peroxide Synthesis
Reactor Type Plug Flow Reactor (PFR) amt.uk Excellent control over residence time and temperature profile, minimizing side product formation.
Heat Transfer High surface-area-to-volume ratio, external cooling/heating jacket thieme-connect.com Rapidly dissipates heat from the exothermic reaction, preventing thermal runaway.
Mixing Static mixers, coiled tubing amt.ukkit.edu Ensures homogeneous mixing of reactants, leading to consistent product quality and yield.
Material Non-reactive materials (e.g., PFA, glass, stainless steel) Prevents decomposition of the peroxide product catalyzed by reactor walls.

| Automation | Automated pumps and back-pressure regulators amarequip.com | Provides precise control over stoichiometry and reaction conditions, enhancing safety and reproducibility. |

Enhanced Reaction Control in Flow Systems

The synthesis of organic peroxides is often limited by their explosive and unstable nature, which can lead to localized heat accumulation and potential runaway reactions in traditional batch reactors. thieme-connect.comresearchgate.net Continuous flow chemistry emerges as a superior alternative, offering significant improvements in safety and reaction efficiency by providing precise control over critical process parameters. thieme-connect.comamf.ch This technology is particularly well-suited for handling hazardous compounds like nitro-containing peroxides. researchgate.netresearchgate.net

Flow chemistry systems utilize microreactors or tube reactors with very high surface-area-to-volume ratios. thieme-connect.comrsc.org This characteristic facilitates exceptionally efficient heat transfer, preventing the formation of dangerous hotspots and allowing for precise temperature control, which is critical for managing the exothermic decomposition of peroxides. researchgate.netrsc.org The small internal volume of these reactors ensures that only a minimal amount of the hazardous material is present at any given moment, drastically reducing the risk associated with potential explosive events. thieme-connect.comresearchgate.net

Furthermore, flow systems enable superior mixing and accurate control over residence time and stoichiometry. amf.ch Reagents are introduced continuously via precise pumps, ensuring that reactions proceed under optimal and steady-state conditions. amf.ch This level of control leads to improved product yields, higher selectivity, and reduced reaction times compared to conventional batch processes. thieme-connect.comresearchgate.net For a molecule like this compound, a flow process could involve the controlled mixing of a suitable precursor, such as a nitro-substituted acyl chloride, with an oxidizing agent like hydrogen peroxide in a cooled microreactor to generate the target compound safely and efficiently. rsc.org The ability to integrate reaction and workup steps within a single continuous system further enhances the utility of this approach for industrial-scale production. researchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis Parameters for a Hypothetical Nitro-Peroxide

ParameterBatch ReactorFlow ReactorAdvantage of Flow System
Reaction VolumeLarge (Liters to m³)Small (Microliters to Milliliters)Minimized hazard potential; significantly enhanced safety. thieme-connect.comresearchgate.net
Heat TransferPoor (Low surface area/volume ratio)Excellent (High surface area/volume ratio)Prevents local hotspots, enables precise temperature control, and reduces risk of thermal runaway. rsc.org
Mixing EfficiencyVariable, often slow diffusionRapid and efficient due to short diffusion distancesIncreases reaction rates, improves yield and selectivity. amf.ch
Residence Time ControlPoor, distribution of reaction timesPrecise and uniformAllows fine-tuning of reaction for optimal conversion and minimal byproducts. amf.ch
Safety ProfileRisk of large-scale thermal runawayIn-situ generation and consumption of hazardous intermediatesConfines hazards to a very small volume, enabling the use of highly reactive species. researchgate.net

Emerging Paradigms in Nitro-Peroxide Synthesis (e.g., Oxygen Stitching Strategies)

Beyond process optimization, new conceptual paradigms in chemical synthesis are enabling novel approaches to constructing complex molecules like nitro-peroxides. One such emerging strategy is "oxygen stitching," a concept guided by biosynthetic logic where molecular oxygen is directly incorporated, or "stitched," into an organic framework to form a peroxide bond. nih.govacs.org

This strategy was notably demonstrated in the four-step synthesis of the antimalarial natural product, cardamom peroxide. acs.orgchem-station.com The key step involved an unusual manganese-catalyzed tandem hydroperoxidation reaction that utilized molecular oxygen from the air. nih.govrsc.org This approach highlights a powerful method for forging peroxide rings through peroxyradical cyclization, a maneuver that could be adapted for the synthesis of other complex peroxides. acs.org

Applying this paradigm to this compound would involve designing a precursor that contains the necessary nitro-functionalized butanoyl moiety alongside a suitable unsaturated system. A hypothetical pathway could involve a manganese-catalyzed hydroperoxidation of a nitro-functionalized diene or alkene substrate. rsc.orgnih.gov The catalyst would facilitate the reaction with molecular oxygen to generate a peroxy radical intermediate, which would then undergo a controlled cyclization or subsequent reaction to yield the final acyclic nitro-peroxide structure. The use of manganese-based catalysts is particularly advantageous as they are earth-abundant and can activate oxidants like hydrogen peroxide under mild conditions. nih.govrsc.orgmdpi.com

This strategy represents a significant departure from traditional methods that often rely on the nucleophilic substitution of a leaving group with a peroxide anion. By leveraging radical processes and C-H functionalization logic, oxygen stitching and related biomimetic approaches offer a highly efficient and atom-economical route to novel peroxide-containing molecules. nih.govacs.org

Table 2: Hypothetical Key Steps in an "Oxygen Stitching" Synthesis of a Nitro-Peroxide

StepDescriptionKey Reagents/ConditionsRationale
1. Precursor SynthesisPreparation of an unsaturated substrate containing the nitro-butanoyl framework.Standard organic synthesis techniques.Installation of the required functionalities for the key stitching reaction. scispace.combohrium.com
2. Radical InitiationGeneration of a carbon-centered radical on the substrate.Manganese catalyst (e.g., Mn(III) acetylacetonate), co-oxidant if needed.Creates the initial reactive site for interaction with molecular oxygen. rsc.org
3. Oxygen TrappingThe carbon radical reacts with molecular oxygen (O₂) from the air.O₂ (from air).Forms a peroxy radical intermediate, incorporating the peroxide moiety. nih.govacs.org
4. Hydrogen Atom Abstraction/TerminationThe peroxy radical abstracts a hydrogen atom to form a hydroperoxide or undergoes further transformation.Hydrogen donor (e.g., N-hydroxy compound).Stabilizes the peroxide product, completing the "stitching" process. rsc.org
5. Final ConversionConversion of the intermediate hydroperoxide to the target this compound.Acylation or other functional group manipulation.Achieves the final molecular structure. organic-chemistry.org

Reaction Mechanisms and Kinetics of Peroxide, Nitro 1 Oxobutyl Transformations

Elucidation of O-O Bond Cleavage Mechanisms

The peroxide bond (O-O) is the lynchpin of the reactivity of "Peroxide, nitro 1-oxobutyl." Its cleavage initiates a cascade of chemical events. The mode of this cleavage, whether homolytic or heterolytic, is a critical determinant of the subsequent reaction pathways and final products.

Homolytic and Heterolytic Pathways

The cleavage of the O-O bond in "this compound" can proceed through two primary pathways: homolytic and heterolytic cleavage. ontosight.ainih.gov

Homolytic Cleavage: This pathway involves the symmetrical breaking of the O-O bond, where each oxygen atom retains one of the bonding electrons. This process generates two free radicals. For "this compound," this would result in the formation of a nitro-containing alkoxy radical and a butoxy radical. This pathway is often favored under thermal or photochemical conditions.

Heterolytic Cleavage: In this pathway, the O-O bond breaks asymmetrically, with one oxygen atom retaining both bonding electrons, leading to the formation of a cation and an anion. The presence of polar solvents or catalysts can facilitate this process. For instance, in the presence of an acid, the peroxide can be protonated, making the O-O bond more susceptible to heterolytic scission. Studies on related peroxide systems have shown that electron-withdrawing groups can promote heterolytic cleavage. researchgate.net

The preference for one pathway over the other is influenced by several factors, including the solvent, temperature, and the presence of catalysts or other reagents.

Radical Formation and Reactivity Cascades

Homolytic cleavage of the O-O bond in "this compound" unleashes a cascade of radical reactions. ontosight.ai The initially formed radicals are highly reactive and can participate in a variety of subsequent transformations.

The general scheme for radical formation can be represented as:

R-O-O-R' → R-O• + •O-R'

In the case of "this compound," the primary radicals would be a nitro-1-oxobutoxy radical and a secondary radical derived from the other part of the molecule. These radicals can then undergo several reactions, including:

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a suitable donor molecule, leading to the formation of an alcohol and a new radical.

Addition to Double Bonds: The radicals can add to the double bonds of unsaturated compounds, initiating polymerization or leading to the formation of new carbon-centered radicals.

Fragmentation: The alkoxy radicals can undergo β-scission, a process where a bond beta to the radical center breaks, yielding a ketone and a new radical.

Termination: Two radicals can combine to form a stable, non-radical product.

These radical cascade reactions are fundamental to the application of organic peroxides as initiators in polymerization and other radical-mediated processes. iu.eduresearchgate.net

Influence of Substituent Effects on Peroxy Bond Lability

The stability and reactivity of the peroxide bond are significantly influenced by the nature of the substituents attached to it. Electron-withdrawing and electron-donating groups can alter the electron density around the O-O bond, thereby affecting its lability.

Substituent EffectImpact on O-O BondConsequence
Electron-Withdrawing Groups (e.g., nitro group) Weaken the O-O bondLower the activation energy for homolytic cleavage, making the peroxide more reactive.
Electron-Donating Groups Strengthen the O-O bondIncrease the activation energy for homolytic cleavage, making the peroxide more stable.
Steric Hindrance Can weaken the O-O bondIncreased steric repulsion between bulky substituents can destabilize the ground state of the peroxide, lowering the bond dissociation energy.

Data compiled from general principles of organic chemistry.

Computational studies on various peroxides have provided quantitative insights into these effects, showing a correlation between the electronic properties of the substituents and the O-O bond dissociation energy. wayne.edu For "this compound," the presence of the electron-withdrawing nitro group is expected to decrease the stability of the peroxide bond, making it more prone to cleavage compared to unsubstituted alkyl peroxides.

Mechanistic Investigations of Nitro Group Participation

The nitro group in "this compound" is not merely a passive substituent. It actively participates in the reaction mechanisms, influencing the electronic properties of the molecule and opening up unique reaction pathways.

Role of the Nitro Group in Electron Transfer Processes

The nitro group is a potent electron-withdrawing group and can participate in electron transfer processes. nih.gov In the context of "this compound," the nitro group can facilitate the reduction of the peroxide.

The reduction of a nitro group typically proceeds in a stepwise manner, involving the formation of nitroso and hydroxylamino intermediates before yielding the corresponding amine. cardiff.ac.uk These reduction processes are often mediated by single-electron transfer (SET) or two-electron transfer (hydride transfer) mechanisms. nih.gov

The presence of the peroxide linkage in proximity to the nitro group could lead to intramolecular electron transfer, potentially triggering the cleavage of the O-O bond. The feasibility of such a process would depend on the redox potentials of the nitro group and the peroxide.

Intramolecular Rearrangements and Cyclization Mechanisms

The presence of both a nitro group and a peroxide functionality within the same molecule raises the possibility of intramolecular rearrangements and cyclization reactions. While direct evidence for "this compound" is not available, related studies on nitro-containing compounds demonstrate the propensity for such transformations.

For instance, the migration of a nitro group has been observed in other molecular frameworks, often proceeding through cyclic intermediates. researchgate.net In the case of "this compound," a potential rearrangement could involve the interaction of the nitro group with the peroxide linkage, possibly leading to the formation of heterocyclic structures. The formation of five-membered heterocycles, such as isoxazolines, is a common outcome in reactions involving nitro compounds and is often rationalized through cycloaddition mechanisms. mdpi.com

Further mechanistic studies, including computational modeling and isotopic labeling experiments, would be necessary to fully elucidate the potential for and mechanisms of intramolecular rearrangements and cyclizations in "this compound."

Kinetic Studies of this compound Reactions

The study of reaction kinetics is fundamental to understanding the transformation rates and mechanisms of peroxide compounds. For a molecule like this compound, kinetic studies would focus on its decomposition and oxidation reactions.

The rate of decomposition for a peroxide is typically determined by monitoring the disappearance of the peroxide or the appearance of products over time. For acyl peroxides, this is often a first-order reaction, where the rate is directly proportional to the concentration of the peroxide. youtube.com The rate law can be expressed as:

Rate = k[this compound]

Where 'k' is the rate constant. Experimental methods to determine the rate include titration of the remaining peroxide, often with potassium permanganate, or spectroscopic techniques that track the concentration of reactants or products. youtube.comnih.govlibretexts.org

Kinetic modeling is then employed to develop a mathematical representation of the reaction system. acs.orgnih.gov For the perhydrolysis of an acid to form a peroxy acid, a related reaction, kinetic models must account for reactant concentrations, temperature, and the presence of catalysts. acs.org A suitable kinetic model for the reactions of this compound would likely involve multiple steps, especially if intermediates are formed. For instance, the decomposition of hydrogen peroxide is understood to occur in two steps: a slow initial decomposition followed by a fast reaction between intermediate products. youtube.com

Advanced kinetic modeling can be performed using computational methods, such as those based on reactive force fields (ReaxFF), which can simulate reaction dynamics and help elucidate complex reaction mechanisms from first principles. nih.gov

Table 1: Hypothetical Kinetic Data for the Decomposition of this compound

Temperature (K)Initial Concentration (mol/L)Rate Constant (k, s⁻¹)
3330.11.5 x 10⁻⁵
3430.14.5 x 10⁻⁵
3530.11.2 x 10⁻⁴

This interactive table presents hypothetical data based on typical values for acyl peroxide decomposition.

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. purdue.edu It represents the peak of the energy barrier on a reaction coordinate diagram that separates reactants from products. For peroxide decomposition, the O-O bond cleavage is the critical step and has a significant activation energy. The uncatalyzed decomposition of hydrogen peroxide, for example, has an activation energy of approximately 75 kJ/mol. libretexts.orgrsc.org

The presence of substituents, such as the nitro group and the oxobutyl group in this compound, would influence the activation energy. The nitro group, being electron-withdrawing, can affect the stability of the transition state. Studies on acyl-p-nitro-benzoyl peroxides show that substituents play a role in the polar character of the decomposition transition state. acs.org

Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. purdue.edulibretexts.org For instance, the iodide-catalyzed decomposition of hydrogen peroxide has a significantly lower activation energy of 56.5 kJ/mol. libretexts.org Enzymatic catalysts like catalase can lower the activation energy even more dramatically. rsc.org

Table 2: Comparison of Hypothetical Activation Energies for this compound Decomposition

Reaction PathwayCatalystActivation Energy (Ea) (kJ/mol)Relative Rate Increase
UncatalyzedNone781
Metal-Free CatalysisIminium Salt60~1,000x
Enzymatic CatalysisPeroxygenase35>1,000,000x

This interactive table presents hypothetical data based on known effects of catalysts on peroxide decomposition. libretexts.orgrsc.org

Catalysis in this compound Chemistry

Due to the often slow rates of uncatalyzed peroxide reactions, catalysis is crucial for practical applications. Both metal-free and enzymatic systems offer effective means to activate peroxides like this compound for various transformations.

The use of transition metals in catalysis can be limited by cost and toxicity, leading to growing interest in metal-free alternatives. acs.org Small organic molecules, or organocatalysts, can effectively activate peroxides. rsc.org

Ketones and Aldehydes: Activated carbonyl compounds, such as perfluoroacetophenone, can catalyze the oxidation of various substrates using hydrogen peroxide. scispace.com

Iminium Catalysis: Iminium salts, formed from the reaction of an amine and a carbonyl compound, can activate hydrogen peroxide for reactions like epoxidation. rsc.org

Carbocatalysis: Carbon-based materials like activated carbon have been shown to be effective catalysts for activating oxidants such as peroxydisulfate (B1198043) and hydrogen peroxide for the degradation of organic contaminants. researchgate.netrsc.org Their catalytic activity is often linked to their surface area and electron-donating capabilities. rsc.org

Surfactants: Cationic surfactants have been shown to catalyze the activation of peroxymonosulfate (B1194676) by concentrating the reactive anions at the micellar surface, which accelerates the oxidation reaction. nih.gov

These metal-free systems often operate under mild conditions and offer a greener alternative to traditional metal catalysts. acs.orgrsc.org

Enzymes offer highly efficient and selective catalysis for peroxide transformations under mild, aqueous conditions. youtube.com

Catalases: These enzymes are exceptionally efficient at decomposing hydrogen peroxide into water and oxygen. rsc.orgnih.gov The mechanism involves a heme iron center that cycles between oxidation states to facilitate the two-electron reduction of hydrogen peroxide. nih.gov Immobilized catalase can be used in continuous-flow reactors, offering high stability and reusability. mdpi.com

Peroxygenases: Unspecific peroxygenases (UPOs) are versatile biocatalysts that can use a peroxide, like hydrogen peroxide, to perform selective oxyfunctionalization reactions, such as inserting an oxygen atom into a C-H bond. youtube.com

Biomimetic Catalysis: Synthetic complexes that mimic the active sites of enzymes are also used. For example, copper(II) complexes with polyelectrolytes have been studied as catalase models for hydrogen peroxide decomposition. nih.gov These systems help in understanding the mechanisms of their biological counterparts.

Enzymatic catalysis is widely applied in various industries, including food, medicine, and textiles, due to its specificity and environmentally friendly nature. mdpi.commdpi.com

Computational Chemistry and Theoretical Studies on Peroxide, Nitro 1 Oxobutyl

Quantum Chemical Characterization of Reaction Intermediates and Transition States

Quantum chemical methods are essential for elucidating the complex mechanisms of atmospheric chemical reactions, including those involving peroxyacyl nitrates. nih.govnih.gov These computational techniques allow for the detailed characterization of transient species such as reaction intermediates and the transition states that connect them, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. unimib.it It has been successfully applied to study the structural parameters of peroxyacyl nitrates. nih.gov For a series of PANs, including the 1-oxobutyl variant (peroxybutyryl nitrate (B79036) or PnBN), equilibrium structures have been optimized using DFT functionals like B3LYP and M06-2X, paired with extensive basis sets such as 6-311++G(3df,3pd). nih.gov

These calculations provide detailed geometric parameters. For instance, the key bond lengths and angles that define the molecule's shape and reactivity can be accurately determined. The table below presents a selection of optimized structural parameters for Peroxide, nitro 1-oxobutyl (PnBN) calculated at the M06-2X/6-311++G(3df,3pd) level of theory. nih.gov

Table 1: Selected Optimized Structural Parameters of this compound (PnBN) using DFT

Parameter Bond/Angle Value
Bond Length C=O 1.19 Å
C-O 1.38 Å
O-O 1.44 Å
O-N 1.49 Å
Dihedral Angle C-O-O-N 84.8°
O-O-N=O 108.9°

(Data sourced from M06-2X/6-311++G(3df,3pd) calculations). nih.gov

DFT calculations are also crucial for understanding reaction mechanisms. For example, studies on the decomposition of similar nitro-aromatic compounds have used DFT to map out reaction pathways, showing that such processes can occur through one-step mechanisms via asynchronous transition states. researchgate.net This level of detail helps in understanding the polar nature of these reactions. researchgate.net

Molecular Dynamics Simulations of this compound Reactivity

Molecular dynamics (MD) simulations offer a way to study the time-evolution of molecular systems, providing insights into reaction dynamics and mechanisms under specific conditions. nih.gov Reactive force fields (ReaxFF) are often used in MD simulations to model chemical reactions. nih.gov

Furthermore, ReaxFF-MD simulations have been used to investigate the combustion of nanoparticle fuels with peroxide oxidizers, detailing the atomic-level mechanisms of adsorption, decomposition, and radical formation on surfaces. nih.gov This methodology could be adapted to study the heterogeneous reactivity of this compound on atmospheric aerosols.

Thermodynamic and Kinetic Modeling of Decomposition Pathways

The stability and atmospheric lifetime of this compound are governed by its decomposition pathways. Thermodynamic and kinetic modeling provides essential data on the feasibility and rates of these reactions. nrel.gov

Enthalpies of Formation and Reaction Energies

The enthalpy of formation is a critical thermodynamic quantity for assessing the stability of a molecule. youtube.com Computational methods, particularly high-accuracy ab initio and DFT calculations, are used to predict these values. nih.gov For instance, the standard enthalpy change of a reaction can be calculated using the standard enthalpies of formation of the products and reactants. youtube.com

For a series of peroxyacyl nitrates, highly accurate quantum chemical methods have been used to derive their energies, which can then be used to calculate enthalpies of formation and reaction energies for decomposition pathways. nih.gov The primary decomposition pathway for PANs is the homolytic cleavage of the O-NO₂ bond, which is a reversible reaction. wikipedia.org

RC(O)O₂NO₂ ⇌ RC(O)O₂• + NO₂ wikipedia.org

The energy required for this bond to break is a key parameter in determining the atmospheric lifetime of the compound. Computational models can provide this bond dissociation energy, which is directly related to the enthalpy of the reaction.

Table 2: Calculated Thermodynamic Data for a Peroxyacyl Nitrate Analogue

Property Method Calculated Value (kcal/mol)
Enthalpy of Reaction (ΔH) for O-NO₂ bond cleavage DFT (B3LYP) ~26-28
Activation Energy (Ea) for O-NO₂ bond cleavage DFT (B3LYP) ~27-29

(Values are representative for peroxyacetyl nitrate, a close analogue, and provide an estimate for this compound)

Computational Prediction of Reaction Kinetics

Computational methods are also employed to predict the rates of chemical reactions. mdpi.com By calculating the activation energies (energy barriers) for different reaction pathways, the rate constants can be estimated using transition state theory. researchgate.net

For nitro-containing energetic molecules, computational studies have explored various decomposition mechanisms, including C-NO₂ bond cleavage and nitro-nitrite isomerization. mdpi.com The kinetic parameters derived from these calculations help to determine the dominant decomposition pathway under different temperature regimes. mdpi.com For peroxyacyl nitrates, the thermal decomposition rate is of primary importance. The rate of the O-NO₂ bond cleavage is highly temperature-dependent, which is why PANs act as a reservoir for NOx in the colder upper troposphere and release it in warmer regions. nih.gov

Quantum chemical modeling of the reaction between nitric oxide and oxygen has shown that the activation energy is highly dependent on the conformation of the peroxide intermediate, highlighting the importance of accurate structural and energetic calculations for kinetic predictions. researchgate.net Similar detailed kinetic modeling for this compound would be crucial for accurately representing its role in atmospheric chemistry models.

Environmental Fate and Degradation Pathways of Peroxide, Nitro 1 Oxobutyl

Atmospheric Chemistry of Peroxide, Nitro 1-Oxobutyl

As a type of peroxyacyl nitrate (B79036), the atmospheric behavior of this compound is representative of the PAN class, which includes more commonly studied compounds like peroxyacetyl nitrate (PAN) and peroxypropionyl nitrate (PPN). wikipedia.orgwikipedia.org PANs are key components of photochemical smog, often found in conjunction with elevated ozone concentrations. wikipedia.orgnih.gov Their stability is highly dependent on temperature, which allows them to be transported over long distances in colder regions of the atmosphere, releasing NOx in warmer areas and contributing to ozone formation far from the original pollution source. wikipedia.orgenergyeducation.cawikipedia.org

The primary atmospheric loss processes for this compound and other PANs are thermal decomposition and photolysis. wikipedia.orgcopernicus.org

Thermal Decomposition: This is the dominant degradation pathway in the warmer, lower troposphere. wikipedia.org The compound breaks down, reversing its formation reaction, to yield a peroxybutyryl radical and nitrogen dioxide (NO2). wikipedia.orgwikipedia.org The lifetime of PANs is highly sensitive to temperature; for instance, at 25°C, the lifetime of peroxyacetyl nitrate is about 30 minutes, whereas at colder temperatures, it can persist for months, allowing for long-range transport. energyeducation.canih.gov

RC(O)OONO₂ ⇌ RC(O)OO• + NO₂• wikipedia.org

Photolysis: In the colder upper troposphere and lower stratosphere, where thermal decomposition is slow, ultraviolet (UV) photolysis becomes the principal destruction mechanism. wikipedia.orgcopernicus.org Photolysis can proceed via different channels, including the breaking of the peroxide bond to release radicals. Studies on peroxyacetyl nitrate (PAN) have determined a quantum yield for the nitrate radical (NO₃) of 0.31 ± 0.08 upon photolysis at 289 nm, indicating that this is a significant pathway. nih.gov

Table 1: Atmospheric Degradation Pathways for Peroxyacyl Nitrates (PANs)

Degradation Pathway Controlling Factors Atmospheric Region Atmospheric Lifetime Rate Constant / Quantum Yield
Thermal Decomposition Temperature Lower Troposphere Hours to Days Highly temperature-dependent
Photolysis UV Radiation Upper Troposphere / Lower Stratosphere Days to Weeks Φ(NO₃) for PAN ≈ 0.31 nih.gov
Reaction with OH OH Radical Concentration Troposphere Months to a Year k ≈ 1 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹ (for PAN) wikipedia.org

The atmospheric chemistry of this compound is intrinsically linked to radical chemistry, primarily through its formation and decomposition. The compound itself is relatively unreactive towards the hydroxyl radical (OH), the atmosphere's primary cleaning agent. copernicus.org The reaction rate constant for OH with peroxyacetyl nitrate is low, leading to an estimated atmospheric lifetime of several months to a year with respect to this reaction, making it a minor sink compared to thermal decomposition and photolysis. wikipedia.orgcopernicus.org

The key radical reactions are those that govern its existence:

Formation: this compound is formed from the reversible reaction between a peroxybutyryl radical (C₄H₇C(O)OO•) and nitrogen dioxide (NO₂). wikipedia.org

Decomposition: The peroxybutyryl radical released during thermal decomposition can react with nitric oxide (NO), a process that is significantly faster than its reaction with NO₂. nih.govnih.gov This reaction inhibits the reformation of the parent PAN compound and propagates radical chains that lead to ozone production. nih.govcopernicus.org

Competition in Low-NOx Environments: Under low-NOx conditions, the peroxy radicals that would otherwise form PANs can react with hydroperoxyl radicals (HO₂) or other peroxy radicals (RO₂). copernicus.orgdoi.org These reactions typically lead to the formation of organic hydroperoxides and other products, competing with the PAN formation pathway. doi.org

While this compound is a product of atmospheric oxidation, its chemistry is also linked to the formation of secondary organic aerosols (SOA). Organic nitrates, formed from the oxidation of volatile organic compounds (VOCs) by the nitrate radical (NO₃), are known to be significant components of SOA, particularly during nighttime chemistry. copernicus.orgcopernicus.orgnih.gov

Studies on the oxidation of various biogenic VOCs, such as β-pinene, by nitrate radicals show that organic nitrates can comprise a large fraction (estimated at 45-74%) of the resulting aerosol mass. uky.edu The decomposition of this compound releases NO₂ and peroxy radicals, which fuel further photochemical oxidation cycles, contributing to the formation of ozone and the suite of oxidized organic molecules that can partition into the aerosol phase, thus contributing to SOA mass. wikipedia.orgwikipedia.org

Aqueous Phase Degradation of this compound

While primarily a gas-phase pollutant, this compound can be removed from the atmosphere by partitioning into aqueous phases like cloud droplets, fog, and wet aerosols, where it can undergo degradation.

Hydrolysis is recognized as a potentially important environmental fate for PANs in the aqueous phase. nih.gov Studies on peroxyacetyl nitrate (PAN) show that it decomposes in water, with one of the products being hydrogen peroxide. nih.gov The reaction is relatively rapid, with measured first-order rate constants corresponding to half-lives of approximately 18 to 34 minutes in distilled water at 20°C. nih.gov This suggests that uptake into cloud water followed by hydrolysis can be an effective atmospheric sink.

Computational studies on structurally related simple alkyl nitrates (including butyl nitrate) indicate that hydrolysis can proceed under neutral, acidic, or basic conditions, with the reaction with the hydroxyl ion (basic hydrolysis) being the most kinetically and thermodynamically favorable pathway. helsinki.fi It is plausible that this compound follows a similar pattern, readily hydrolyzing in aqueous aerosols. uky.eduhelsinki.fi

Table 2: Experimentally Measured First-Order Hydrolysis Rate Constants and Half-Lives for Peroxyacetyl Nitrate (PAN) in Distilled Water at 293.2 K (20°C)

Rate Constant (k, sec⁻¹) Half-Life (t½, minutes)
3.4 x 10⁻⁴ 33.6
4.0 x 10⁻⁴ 28.8
6.4 x 10⁻⁴ 18.0
3.9 x 10⁻⁴ 26.9

Data sourced from PubChem, citing original research. nih.gov

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. These processes are characterized by the generation of highly reactive and non-selective radical species, most notably the hydroxyl radical (•OH).

There is currently no specific research available in the reviewed scientific literature on the application of AOPs for the remediation of this compound. However, AOPs are known to be effective for the degradation of a wide range of recalcitrant organic pollutants, including nitroaromatics and other nitrogen-containing compounds. Given its organic structure, it is highly probable that this compound would be susceptible to degradation by the powerful radicals generated during AOPs. The processes would likely break down the molecule into simpler, less harmful compounds such as short-chain organic acids, carbon dioxide, and inorganic nitrate.

Biological and Enzymatic Degradation Research

The biological and enzymatic degradation of "this compound" is a subject of significant interest due to its potential environmental persistence and the presence of two reactive functional groups: a peroxide linkage and a nitro group. While specific research on the biodegradation of this exact compound is not extensively documented in publicly available literature, the degradation pathways can be inferred from studies on structurally related compounds, namely organic peroxides, nitroalkanes, and peroxy acids.

Microbial systems have evolved diverse strategies to metabolize organic compounds, and it is plausible that "this compound" could be degraded through a combination of pathways that target its peroxide and nitro moieties. The presence of both an oxidizing functional group (peroxide) and a reducible functional group (nitro) suggests that both oxidative and reductive enzymatic processes could be involved in its breakdown.

Enzymatic Attack on the Peroxide Group

The peroxide bond (O-O) is inherently weak and susceptible to enzymatic cleavage. Several classes of enzymes are known to act on organic peroxides.

Peroxidases and Catalases: These enzymes are ubiquitous in aerobic and facultative anaerobic microorganisms and play a crucial role in detoxifying reactive oxygen species. Horseradish peroxidase (HRP), for example, has been studied for its ability to degrade organic pollutants by generating highly reactive radicals. nih.gov It is conceivable that peroxidases could initiate the degradation of "this compound" by cleaving the peroxide bond, leading to the formation of radical intermediates. These radicals could then undergo further transformation. Catalase is another key enzyme that decomposes hydrogen peroxide and other peroxides, potentially playing a role in the degradation of peroxide-containing compounds. frontiersin.org

Lipases and Esterases: Research has shown that some hydrolases, such as lipases and esterases, can catalyze the degradation of peroxycarboxylic acids. researchgate.netconsensus.app While "this compound" is not a peroxycarboxylic acid, the ability of these enzymes to interact with the acyl portion of related molecules suggests a potential for hydrolytic activity on the ester-like structure of the compound, which could lead to its breakdown.

The degradation of aliphatic hydrocarbons can also proceed through the formation of peroxide intermediates, which are subsequently metabolized. nih.gov This indicates that microbial systems possess the enzymatic machinery to handle peroxide structures as part of their metabolic pathways.

Enzymatic Transformation of the Nitro Group

The nitro group is a common feature in many synthetic compounds, and various microbial degradation pathways have been identified for nitroaromatic and nitroalkane compounds.

Reductive Pathways: A common route for the microbial degradation of nitro-substituted compounds is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and finally to an amino (-NH2) group. nih.gov This reduction is often a co-metabolic process, requiring an external carbon source to provide the necessary reducing equivalents. consensus.app A variety of anaerobic and facultative anaerobic bacteria, such as those from the genera Desulfovibrio and Clostridium, are capable of these transformations. nih.gov

Oxidative Pathways: Aerobic bacteria have evolved mechanisms to remove nitro groups from organic molecules oxidatively. Monooxygenase and dioxygenase enzymes can hydroxylate the molecule, leading to the elimination of the nitro group as nitrite. nih.gov While this is well-documented for nitroaromatic compounds, similar enzymatic logic could apply to nitroalkanes. For instance, nitroalkane oxidase from Fusarium oxysporum is known to act on nitroalkanes. cswab.org

Hypothesized Degradation Pathway for this compound

Based on the degradation pathways of related compounds, a plausible multi-step degradation pathway for "this compound" can be proposed:

Initial Cleavage of the Peroxide Bond: The degradation is likely initiated by an enzymatic attack on the peroxide linkage, catalyzed by a peroxidase or a similar enzyme. This would result in the formation of two radical species.

Transformation of Intermediates: These highly reactive radical intermediates would likely undergo further, rapid transformations. This could involve abstraction of hydrogen atoms from the surrounding medium or intramolecular rearrangements.

Degradation of the Nitroalkane Moiety: The resulting nitro-containing fragment would then be subject to either reductive or oxidative degradation, as described above, leading to the removal or transformation of the nitro group.

Metabolism of the Butyl Moiety: The remaining four-carbon chain would likely be channeled into central metabolic pathways, such as the beta-oxidation pathway for fatty acids, and ultimately be mineralized to carbon dioxide and water. dovepress.com

The following table summarizes the key enzymes and microbial genera known to be involved in the degradation of related compound classes.

Table 1: Enzymes and Microorganisms Involved in the Degradation of Related Compound Classes

Compound Class Key Enzymes Exemplary Microbial Genera
Organic Peroxides Peroxidases, Catalases, Lipases, Esterases Pseudomonas, Corynebacterium, Xanthomonas nih.gov
Nitroaromatic Compounds Nitroreductases, Monooxygenases, Dioxygenases Desulfovibrio, Clostridium, Pseudomonas, Burkholderia nih.govdtic.mil
Peroxycarboxylic Acids Lipases, Esterases, Cholinesterases Rhizopus oryzae researchgate.net
Aliphatic Hydrocarbons Monooxygenases, Dioxygenases Pseudomonas, Bacillus nih.gov

It is important to note that the actual degradation pathway of "this compound" in a specific environment will depend on a variety of factors, including the microbial community present, oxygen availability, pH, and the presence of other organic compounds. mdpi.com Further experimental research is necessary to fully elucidate the specific enzymes and microorganisms responsible for its biodegradation and to determine the kinetics and endpoints of the process.

Advanced Analytical Techniques for Peroxide, Nitro 1 Oxobutyl Research

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peroxide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including peroxides. For compounds analogous to Peroxide, nitro 1-oxobutyl, such as peroxyacetic acid, NMR provides critical data on the chemical environment of protons and carbon atoms. While specific NMR data for this compound is not extensively published, analysis of related peroxy compounds shows characteristic chemical shifts. The proton on the carbon adjacent to the peroxy group typically appears in a specific region of the ¹H NMR spectrum. Similarly, ¹³C NMR can identify the carbonyl carbon and other carbons in the alkyl chain.

Nucleus Typical Chemical Shift Range (ppm) for Related Peroxyacyl Nitrates Structural Assignment
¹H2.0 - 2.5Protons on the α-carbon to the carbonyl group
¹H1.5 - 1.8Protons on the β-carbon
¹H0.9 - 1.2Protons on the terminal methyl group
¹³C160 - 170Carbonyl carbon (C=O)
¹³C30 - 40α-carbon
¹³C15 - 25β-carbon
¹³C10 - 15Terminal methyl carbon

Note: The data presented is representative of the peroxyacyl nitrate (B79036) class of compounds and serves as an illustrative guide for the analysis of this compound.

Mass Spectrometry (MS) for Reaction Product Identification

Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns of reaction products. In the analysis of peroxyacyl nitrates (PANs), electron ionization (EI) and chemical ionization (CI) are commonly used techniques. For peroxybutyryl nitrate (PBN), a close analogue, mass spectrometry often does not show the molecular ion due to the compound's instability. Instead, characteristic fragment ions are observed.

Negative ion chemical ionization (NICI) is particularly sensitive for PANs. The mass spectra are often simple, dominated by the [NO₂]⁻ ion at m/z 46 and the carboxylate anion, such as the butyrate (B1204436) ion [CH₃CH₂CH₂COO]⁻ at m/z 87 for PBN. These fragments are crucial for identifying the specific PAN in a complex mixture.

Ion (m/z) Relative Abundance in NICI-MS Identity
46High[NO₂]⁻
87HighButyrate anion [CH₃CH₂CH₂COO]⁻

Data based on the analysis of peroxybutyryl nitrate (PBN).

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify functional groups by analyzing their characteristic vibrational frequencies. For peroxyacyl nitrates, IR spectroscopy shows strong absorption bands corresponding to the nitro (-NO₂), carbonyl (C=O), and peroxy (-O-O-) groups. These distinct bands allow for the unambiguous identification and quantification of PANs in atmospheric samples.

The vibrational spectrum of PBN has been thoroughly studied. Key absorption bands in the infrared spectrum provide a molecular fingerprint for its detection.

Vibrational Mode IR Absorption Frequency (cm⁻¹) for PBN
Asymmetric NO₂ stretch~1740
Symmetric NO₂ stretch~1300
Carbonyl C=O stretch~1840
C-O stretch~1000-1200
O-O stretch~800-900

Source: Data compiled from typical values for peroxyacyl nitrates.

Chromatographic Separations for this compound and its Derivatives

Chromatography is essential for separating complex mixtures of volatile and semi-volatile organic compounds, including various peroxide derivatives.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a premier technique for separating volatile compounds like PANs. When coupled with a mass spectrometer (GC-MS), it allows for both separation and positive identification. In the analysis of PANs, the sample is introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

For PANs, specialized GC techniques are often required due to their thermal instability. Electron capture detectors (ECD) are highly sensitive to the electronegative nitrate group, making GC-ECD a standard method for atmospheric measurements. When using GC-MS, the mass spectrometer provides definitive structural information based on the fragmentation patterns of the eluting compounds.

Parameter Typical Value/Condition for PANs Analysis
Column TypeCapillary column (e.g., DB-5, DB-1701)
Carrier GasHelium or Nitrogen
Injection ModeSplit/Splitless at low temperature
Temperature ProgramRamped from a low initial temperature (e.g., 30-40°C)
DetectionElectron Capture Detector (ECD) or Mass Spectrometry (MS)

Liquid Chromatography (LC) Techniques

While GC is more common for volatile PANs, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), can be used for less volatile or thermally labile peroxide compounds. In LC, the separation occurs as the sample travels through a column packed with a stationary phase, carried by a liquid mobile phase.

For peroxide analysis, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. Detection can be achieved using a UV detector, as many organic peroxides and nitro compounds absorb ultraviolet light. Coupling LC with mass spectrometry (LC-MS) provides even greater specificity and sensitivity, allowing for the identification of compounds based on their mass-to-charge ratio after chromatographic separation. This is particularly useful for analyzing complex reaction mixtures where peroxides are present alongside other non-volatile products.

Electrochemical Methods for this compound Detection and Quantification

Electrochemical methods offer high sensitivity, rapid response times, and excellent selectivity for the analysis of electroactive species like this compound. acs.org These techniques are based on measuring the electrical signals generated during the electrochemical oxidation or reduction of the analyte. For compounds containing nitro and peroxide groups, electrochemical sensors provide a powerful tool for detection and quantification. acs.orgacs.org

Cyclic voltammetry (CV) and various amperometric techniques are commonly employed. nih.govscispace.com In a typical setup, a three-electrode system is used, consisting of a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum wire). acs.org The choice of working electrode material is critical for achieving high sensitivity and selectivity. Modified electrodes, such as those functionalized with specific nanomaterials or polymers, are often developed to enhance the electrochemical response towards the target analyte. acs.orgnih.gov

For instance, research on the electrochemical detection of related compounds, such as peroxynitrite and nitrophenols, demonstrates the effectiveness of these methods. Boron-doped diamond (BDD) microelectrodes modified with hemin (B1673052) and polyethylenedioxythiophene (PEDOT) have been used for the selective quantification of peroxynitrite, a reactive species with some similarities to this compound. nih.gov These sensors exhibit low detection limits and high sensitivity. nih.gov Similarly, nanocomposite-modified electrodes, such as those based on graphene, have shown excellent performance in detecting nitroaromatic compounds. acs.orgscispace.com The electrocatalytic properties of these modified surfaces facilitate the reduction of the nitro group, leading to a measurable signal. acs.org

The table below summarizes the performance of various electrochemical sensors used for the detection of related nitro and peroxide compounds, providing an insight into the potential analytical parameters for this compound.

Table 1: Performance of Electrochemical Sensors for Related Compounds

Analyte Electrode System Technique Linear Range Limit of Detection (LOD) Source(s)
Peroxynitrite (PON) Hemin-PEDOT BDD Microelectrode Amperometry Not specified 10 ± 0.5 nM nih.gov
p-Nitrophenol Nanoporous Gold (NPG) Cyclic Voltammetry 0.25 to 10 mg/L Not specified researchgate.net
4-Nitrophenol SrTiO3/Ag/rGO/SPCE Voltammetry Not specified 0.03 µM acs.org

Chemiluminescence and Spectrophotometric Assays for Peroxide Quantitation

Chemiluminescence and spectrophotometric assays are widely used for the quantification of peroxides due to their sensitivity and specificity. nih.govthermofisher.com

Chemiluminescence Assays: Chemiluminescence is the emission of light as a result of a chemical reaction. thermofisher.com These assays are known for their high sensitivity and low background noise. bpsbioscience.com The most common chemiluminescent reagent for peroxide detection is luminol (B1675438). nih.govthermofisher.com In the presence of a catalyst (such as a metal ion or an enzyme like horseradish peroxidase), luminol is oxidized by the peroxide, leading to the formation of an excited-state product (3-aminophthalate) that emits light upon decaying to its ground state. thermofisher.com The intensity of the emitted light is proportional to the peroxide concentration.

The application of luminol-based chemiluminescence has been successfully demonstrated for the detection of various organic peroxides in different matrices. nih.gov The sensitivity of the method can be influenced by the type of peroxide (e.g., peroxyacid, hydroperoxide, diacyl peroxide) and the reaction medium. nih.gov For example, the addition of surfactants like sodium dodecyl sulphate (SDS) can enhance the chemiluminescence intensity in two-phase systems. nih.gov

Spectrophotometric Assays: Spectrophotometric methods, particularly colorimetric assays, are a mainstay in peroxide quantification. A common approach is the determination of the Peroxide Value (PV), which measures the concentration of hydroperoxides formed during the initial stages of oxidation. researchgate.netresearchgate.net The iodometric titration method is a classic example, where peroxides react with potassium iodide in an acidic solution to liberate iodine. cloudfront.net The amount of liberated iodine, which is proportional to the peroxide content, is then determined by titration with a standard sodium thiosulfate (B1220275) solution, often using a starch indicator to visualize the endpoint. cloudfront.net

Alternative colorimetric methods, such as the ferrous xylenol orange (FOX) method, are also employed. researchgate.net These assays are based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxide. The resulting ferric ions then form a colored complex with a specific dye (e.g., xylenol orange), and the absorbance of this complex is measured spectrophotometrically. researchgate.net

The table below provides a comparison of different spectrophotometric and chemiluminescence methods used for peroxide analysis.

Table 2: Comparison of Spectrophotometric and Chemiluminescence Methods for Peroxide Quantification

Method Type Principle Common Reagents Detection Key Advantages Source(s)
Chemiluminescence Oxidation of a substrate leading to light emission. Luminol, Horseradish Peroxidase (HRP) Light intensity measurement High sensitivity, large dynamic range, low background. nih.govthermofisher.combpsbioscience.com
Iodometric Titration Oxidation of iodide to iodine by peroxides. Potassium iodide, Sodium thiosulfate, Starch indicator Titration (visual or potentiometric endpoint) Standardized, widely accepted method. researchgate.netcloudfront.net

Applications of Peroxide, Nitro 1 Oxobutyl in Specialized Chemical Research

Polymerization Initiators and Polymer Modification Research

Organic peroxides are widely utilized as initiators in the production of a variety of polymers. The thermal or photochemical decomposition of the peroxide bond generates free radicals that can initiate the polymerization of monomers.

The primary role of peroxide, nitro 1-oxobutyl in polymerization is to serve as a source of free radicals. ontosight.ai The decomposition of the peroxide linkage (O-O) results in the formation of highly reactive radical species. These radicals then attack the double bonds of unsaturated monomers, initiating a chain reaction that leads to the formation of a polymer. The presence of the nitro group and the 1-oxobutyl group can influence the reactivity of the initiating radicals and, consequently, the kinetics of the polymerization process and the properties of the resulting polymer.

In addition to initiating polymerization, this compound can be employed as a cross-linking or curing agent for polymers. ontosight.ai This process involves the formation of chemical bonds between polymer chains, which enhances the material's mechanical strength, thermal stability, and chemical resistance. ontosight.ai The free radicals generated from the peroxide can abstract hydrogen atoms from the polymer backbone, creating reactive sites that can then combine to form cross-links. Innovations in this area focus on controlling the cross-linking density and achieving desired material properties for specific applications, such as in the production of composite materials where the peroxide acts as a curing agent to solidify and harden the final product. ontosight.ai

Oxidation Reactions in Organic Synthesis Driven by this compound

The oxidizing power of peroxides makes them valuable reagents in various organic transformations. The weak O-O bond can cleave to provide oxygen atoms for oxidation reactions.

Research in this area investigates the utility of this compound in the controlled oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. Further oxidation of aldehydes to carboxylic acids is also a key area of study. The reaction mechanism typically involves the transfer of an oxygen atom from the peroxide to the substrate. The efficiency and selectivity of these oxidations are influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.

The reaction of this compound with olefins and other unsaturated compounds is a significant area of research. This can lead to the formation of epoxides or other peroxidized products. The electrophilic nature of the peroxide's oxygen atoms allows for addition across the double or triple bonds of unsaturated substrates. The resulting peroxidized compounds can be stable intermediates or can be further transformed into other functional groups, making this a versatile method in synthetic organic chemistry.

Role in Energetic Materials Chemistry Research (Mechanistic Aspects)

The presence of both a peroxide (oxidizer) and a nitro group (energetic functional group) within the same molecule makes this compound a compound of interest in the field of energetic materials. Research in this domain focuses on understanding the decomposition mechanisms and the energetic output of such compounds. The thermal decomposition of this compound can be rapid and exothermic, a characteristic of energetic materials. ontosight.ai Mechanistic studies are crucial for understanding the stability of the compound and its potential applications, as well as for ensuring safe handling protocols. ontosight.ai

Q & A

Q. How can the PICOT framework be applied to structure research questions on nitro 1-oxobutyl peroxide's environmental fate?

  • Methodological Answer :
  • P opulation: Aquatic ecosystems exposed to nitro 1-oxobutyl peroxide.
  • I ntervention: Photodegradation under UV light.
  • C omparison: Degradation in dark vs. light conditions.
  • O utcome: Half-life and toxicity of degradation products.
  • T ime: 30-day monitoring period.
    Use this framework to guide literature reviews (PubMed, Web of Science) and experimental design for environmental persistence studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.